molecular formula C9H13NO4 B13763052 2-Isocyanoadipic acid dimethyl ester CAS No. 730964-74-6

2-Isocyanoadipic acid dimethyl ester

Cat. No.: B13763052
CAS No.: 730964-74-6
M. Wt: 199.20 g/mol
InChI Key: QVCXUPFOTQKMFV-UHFFFAOYSA-N
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Description

2-Isocyanoadipic acid dimethyl ester is an organic compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of an isocyanate group and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanoadipic acid dimethyl ester typically involves the esterification of 2-isocyanoadipic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanoadipic acid dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanoadipic acid dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanoadipic acid dimethyl ester involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The ester groups can also undergo hydrolysis, releasing methanol and forming carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanoadipic acid dimethyl ester is unique due to the presence of both isocyanate and ester groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-isocyanoadipic acid dimethyl ester, and how can reaction conditions be optimized?

Synthesis of this compound typically involves esterification and isocyanate formation. A plausible route includes:

  • Step 1 : Condensation of adipic acid with methanol under acid catalysis to form dimethyl adipate.
  • Step 2 : Introduction of the isocyanate group via reaction with phosgene or safer alternatives like trichloromethyl chloroformate (TCF), followed by purification via column chromatography .

    Optimization : Reaction efficiency can be enhanced by controlling stoichiometry (e.g., excess methanol for esterification) and temperature (60–80°C for TCF-mediated isocyanation). Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via NMR or HPLC .

Q. Basic: Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve ester methyl groups (δ\delta 3.6–3.8 ppm) and isocyanate/adipate backbone signals (δ\delta 2.3–2.6 ppm for methylene protons) .
  • FT-IR : Peaks at ~2250 cm1^{-1} (N=C=O stretch) confirm the isocyanate group, while ester carbonyls appear at ~1720 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (C9_9H13_{13}NO6_6, theoretical ~231.08 g/mol) and fragmentation patterns .

Q. Advanced: How can computational methods like DFT or molecular dynamics (MD) simulations predict conformational behavior and reactivity?

  • Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model rotational barriers of the adipate backbone and isocyanate orientation. Compare computed IR/NMR spectra with experimental data to validate conformers .
  • Reactivity Prediction : MD simulations in solvents (e.g., DMSO, THF) assess nucleophilic attack sites on the isocyanate group. Solvent polarity impacts reaction pathways, which can guide experimental design .

Q. Advanced: How should researchers address contradictions between experimental and computational data?

Example scenario: Computed NMR chemical shifts deviate from experimental values.

  • Resolution Steps :
    • Verify basis set adequacy (e.g., upgrade to 6-311++G** for better accuracy).
    • Check solvent effects in simulations (e.g., include implicit solvent models like PCM).
    • Re-examine sample purity (e.g., trace solvents or byproducts may skew experimental data) .
    • Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation) .

Q. Advanced: What methodologies are appropriate for assessing the compound's toxicity in biological systems?

  • In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity or skin sensitization based on structural analogs .
  • Route-to-Route Extrapolation : If oral toxicity data exists (e.g., NOAEL from rodent studies), extrapolate inhalation toxicity using respiratory volume and absorption rates. For example, EPA guidelines suggest adjusting for molecular weight and partition coefficients .
  • In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) at varying concentrations (0.1–100 µM) to identify thresholds for adverse effects .

Q. Basic: What are its potential applications in polymer chemistry or material science?

  • Flame-Retardant Additive : The isocyanate group may react with hydroxyl-containing polymers (e.g., polyesters) to form crosslinked networks, enhancing thermal stability. Compare with structurally similar esters used in flame-retardant composites .
  • Monomer for Polyurethanes : React with diols to form urethane linkages. Optimize curing conditions (temperature, catalyst) to control polymer elasticity and degradation profiles .

Q. Advanced: How can researchers design experiments to resolve ambiguities in its degradation pathways?

  • Isotopic Labeling : Use 13^{13}C-labeled adipic acid to trace ester hydrolysis or isocyanate decomposition products via LC-MS .
  • Environmental Simulation : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media and analyze degradation intermediates (e.g., adipic acid, methylamine) via GC-MS .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the isocyanate group.
  • Handling : Use anhydrous solvents (e.g., dried THF) during synthesis. Monitor moisture content via Karl Fischer titration .

Properties

CAS No.

730964-74-6

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

dimethyl 2-isocyanohexanedioate

InChI

InChI=1S/C9H13NO4/c1-10-7(9(12)14-3)5-4-6-8(11)13-2/h7H,4-6H2,2-3H3

InChI Key

QVCXUPFOTQKMFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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